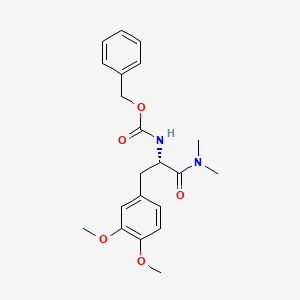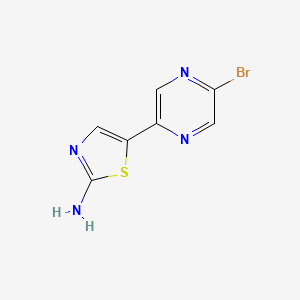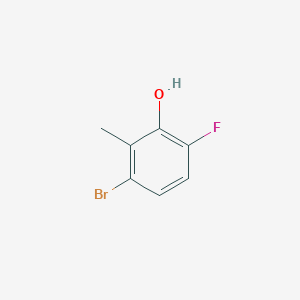
1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)pyrene is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of naphthalene, phenyl, phenanthrene, and pyrene groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)pyrene involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include:
Suzuki Coupling Reaction: This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This reaction is used to introduce alkyl groups into aromatic rings using a Lewis acid catalyst.
Heck Reaction: This palladium-catalyzed reaction couples alkenes with aryl halides.
Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)pyrene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This process involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)pyrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)pyrene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)pyrene can be compared with other similar compounds, such as:
- 1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)anthracene
- 1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)fluorene
These compounds share structural similarities but differ in their specific properties and applications. The uniqueness of this compound lies in its specific combination of aromatic groups, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C46H28 |
|---|---|
Molekulargewicht |
580.7 g/mol |
IUPAC-Name |
1-(4-naphthalen-1-ylphenyl)-8-phenanthren-9-ylpyrene |
InChI |
InChI=1S/C46H28/c1-3-11-35-29(8-1)10-7-15-36(35)30-16-18-31(19-17-30)38-24-22-32-20-21-33-23-25-41(43-27-26-42(38)45(32)46(33)43)44-28-34-9-2-4-12-37(34)39-13-5-6-14-40(39)44/h1-28H |
InChI-Schlüssel |
CYWASXPTRWRSBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=C5C=CC6=C(C=CC7=C6C5=C(C=C7)C=C4)C8=CC9=CC=CC=C9C1=CC=CC=C18 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13092224.png)
![1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13092225.png)
![2-((1R,4R)-4-(4-(7-amino-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid](/img/structure/B13092229.png)

![cobalt(3+);4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13092237.png)





![7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092278.png)

